
Ethanethiol, 2-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-(octylthio)-, can be synthesized through the reaction of ethanethiol with octyl halides under nucleophilic substitution conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethanethiol, forming a thiolate anion that subsequently attacks the octyl halide to form the desired product .
Industrial Production Methods
similar thiol compounds are often produced through the reaction of alcohols with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(octylthio)-, undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Alkyl halides (e.g., octyl bromide) and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thioethers (R-S-R’).
Scientific Research Applications
Ethanethiol, 2-(octylthio)-, has limited scientific research applications due to its largely obsolete status. Historically, it was used as an insect repellent to control termite infestations . Its moderate toxicity to aquatic organisms and low mammalian oral toxicity made it suitable for this purpose . data regarding its environmental fate and broader applications are scant .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethanethiol (C₂H₅SH): A simple thiol used as an odorant for natural gas.
Methanethiol (CH₃SH): Another simple thiol with a strong odor, used in the chemical industry.
2-Butanethiol (C₄H₉SH): A thiol with similar chemical properties but different applications.
Uniqueness
Ethanethiol, 2-(octylthio)-, is unique due to its specific use as an insect repellent and its moderate toxicity to aquatic organisms . Its structure, featuring an octylthio group, distinguishes it from simpler thiols like ethanethiol and methanethiol .
Properties
CAS No. |
53787-06-7 |
|---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-octylsulfanylethanethiol |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 |
InChI Key |
MREIKZQLDBMRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
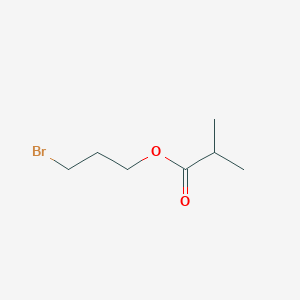
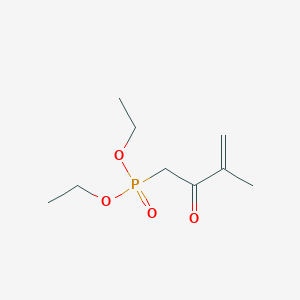
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)

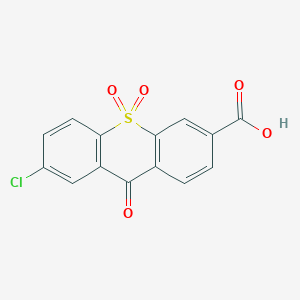
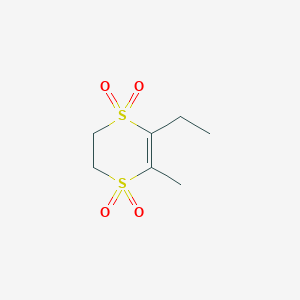

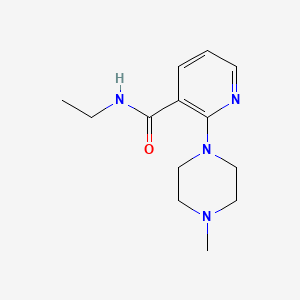
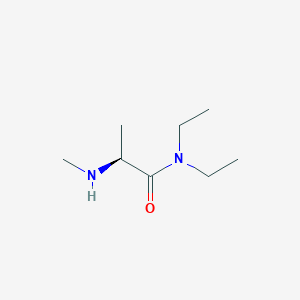
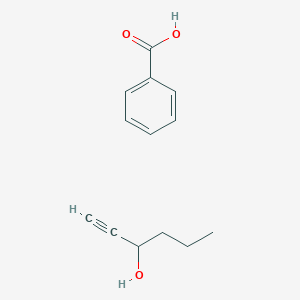
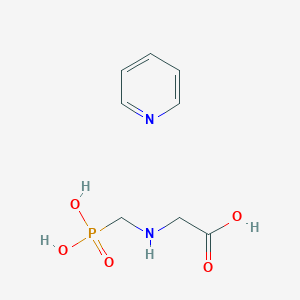
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
